molecular formula C19H38O3 B110906 Methyl 12-hydroxyoctadecanoate CAS No. 141-23-1

Methyl 12-hydroxyoctadecanoate

Cat. No.: B110906
CAS No.: 141-23-1
M. Wt: 314.5 g/mol
InChI Key: RVWOWEQKPMPWMQ-UHFFFAOYSA-N
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Description

It is a fatty acid derivative with the molecular formula C19H38O3 and a molecular weight of 314.5 g/mol . This compound is characterized by the presence of a hydroxyl group at the 12th carbon of the octadecanoic acid chain, making it a hydroxy fatty acid ester. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 12-hydroxyoctadecanoate can be synthesized through the esterification of 12-hydroxyoctadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process . The reaction can be represented as follows:

12-Hydroxyoctadecanoic acid+MethanolAcid CatalystMethyl 12-hydroxyoctadecanoate+Water\text{12-Hydroxyoctadecanoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 12-Hydroxyoctadecanoic acid+MethanolAcid Catalyst​Methyl 12-hydroxyoctadecanoate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process includes the continuous removal of water to drive the reaction to completion. The product is then purified through distillation or crystallization to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 12-hydroxyoctadecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

Properties

IUPAC Name

methyl 12-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H38O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWOWEQKPMPWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H38O3
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DSSTOX Substance ID

DTXSID8027086
Record name Methyl 12-hydroxyoctadecanoate
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Molecular Weight

314.5 g/mol
Source PubChem
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Physical Description

Other Solid; Pellets or Large Crystals, Liquid, White solid; [Hawley] White waxy solid in the form of short flat rods; [MSDSonline]
Record name Octadecanoic acid, 12-hydroxy-, methyl ester
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Record name Methyl 12-hydroxystearate
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Solubility

INSOL IN WATER; LIMITED SOLUBILITY IN ORGANIC SOLVENTS
Record name METHYL 12-HYDROXYSTEARATE
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Color/Form

WHITE, WAXY SOLID IN FORM OF SHORT FLAT RODS

CAS No.

141-23-1
Record name Methyl 12-hydroxystearate
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Record name Methyl 12-hydroxystearate
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Record name Methyl 12-hydroxyoctadecanoate
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Record name Octadecanoic acid, 12-hydroxy-, methyl ester
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Record name Methyl 12-hydroxyoctadecanoate
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Record name METHYL HYDROXYSTEARATE
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Melting Point

48 °C
Record name METHYL 12-HYDROXYSTEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you describe the fragmentation pattern of Methyl 12-hydroxyoctadecanoate when analyzed with mass spectrometry?

A1: Studies using electron-impact mass spectrometry have shown that this compound, when derivatized with dimethylsilyl (DMS) or trimethylsilyl (TMS), undergoes a characteristic fragmentation pattern. A key observation is the migration of the silyl substituent from the C-12 hydroxyl group to the ester carboxyl function [, ]. This migration is observed for both DMS and TMS derivatives, suggesting comparable migratory aptitudes. Additionally, deuterium labeling studies have provided insights into other fragmentation processes, revealing similarities with the fragmentation of simple long-chain alcanoic esters [].

Q2: Are there any known cases of allergic contact dermatitis associated with this compound?

A2: Yes, there is a reported case of allergic contact dermatitis linked to this compound found in a rubber respirator mask []. A patient developed dermatitis after wearing a new respirator mask. Patch testing revealed a positive reaction specifically to this compound present in the mask material. This highlights the potential for this compound to act as a contact allergen in susceptible individuals.

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